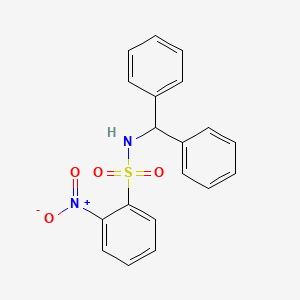
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a diphenylmethyl group attached to a 2-nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE typically involves the reaction of diphenylmethanol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylmethyl group, leading to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(diphenylmethyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of diphenylmethanone or diphenylmethanol derivatives.
Scientific Research Applications
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(diphenylmethyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group at the para position.
N-(diphenylmethyl)-benzenesulfonamide: Lacks the nitro group.
Uniqueness
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the diphenylmethyl and 2-nitrobenzenesulfonamide moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various research fields.
Properties
Molecular Formula |
C19H16N2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-benzhydryl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O4S/c22-21(23)17-13-7-8-14-18(17)26(24,25)20-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H |
InChI Key |
ZCACRZDNGHLUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














